N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
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Overview
Description
N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine is a complex organic compound characterized by its multiple functional groups, including amino, chloroethyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Phosphorylation Reactions: The incorporation of phosphoryl groups is often carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.
Amination Reactions: Amino groups are introduced through amination reactions, which can be facilitated by using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction parameters.
Continuous Flow Reactors: These reactors offer advantages in terms of scalability and efficiency, enabling the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated naphthalene derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phosphoryl groups play a crucial role in mediating these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Shares the chloroethyl functional groups but lacks the complex phosphoryl and naphthalene moieties.
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Contains amino and dihydroxypropyl groups but differs in its overall structure and functional groups.
Uniqueness
N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxy-phosphoryl]-2-chloro-n-(2-chloroethyl)ethanamine is unique due to its combination of chloroethyl, amino, and phosphoryl groups, along with the naphthalene backbone
Properties
CAS No. |
88181-23-1 |
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Molecular Formula |
C18H26Cl4N4O4P2 |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C18H26Cl4N4O4P2/c19-7-11-25(12-8-20)31(23,27)29-17-5-1-3-15-16(17)4-2-6-18(15)30-32(24,28)26(13-9-21)14-10-22/h1-6H,7-14H2,(H2,23,27)(H2,24,28) |
InChI Key |
FAORJLUJBXGYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OP(=O)(N)N(CCCl)CCCl)C(=C1)OP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
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